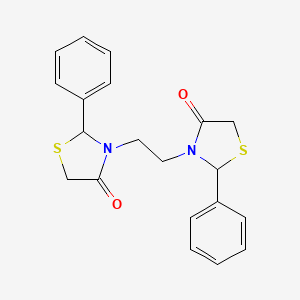
Diazenecarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazenecarbaldehyde is an organic compound that features both an aldehyde group and a diazene (diimide) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diazenecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols to aldehydes. For instance, the oxidation of a primary alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the alkene is cleaved to form aldehydes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using milder oxidants like dimethyl sulfoxide (DMSO) to avoid overoxidation . The choice of method depends on the desired purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diazenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the diazene group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), primary alcohols (from reduction), and various substituted derivatives (from substitution).
Wissenschaftliche Forschungsanwendungen
Diazenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of diazenecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The diazene group can participate in redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde: A simpler aldehyde with similar reactivity but lacks the diazene group.
Acetaldehyde: Another simple aldehyde, also lacking the diazene group.
Benzaldehyde: An aromatic aldehyde with different reactivity due to the benzene ring.
Uniqueness
Diazenecarbaldehyde is unique due to the presence of both an aldehyde and a diazene group, which allows it to participate in a wider range of chemical reactions compared to simpler aldehydes .
Eigenschaften
CAS-Nummer |
90251-07-3 |
|---|---|
Molekularformel |
CH2N2O |
Molekulargewicht |
58.040 g/mol |
IUPAC-Name |
N-iminoformamide |
InChI |
InChI=1S/CH2N2O/c2-3-1-4/h1-2H |
InChI-Schlüssel |
NELIAIPXAJJBKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


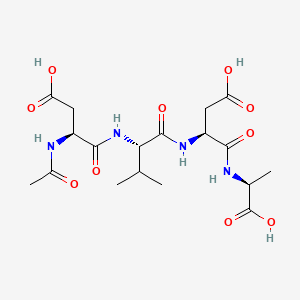

![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)

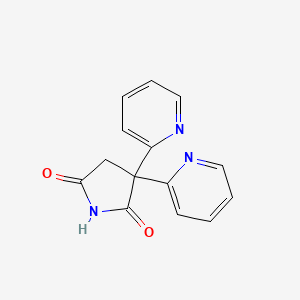
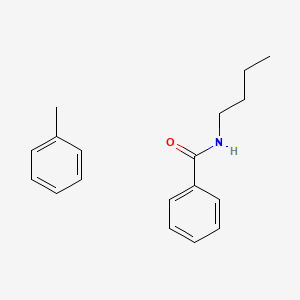
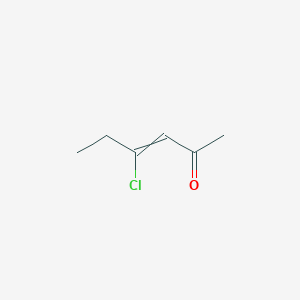
![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
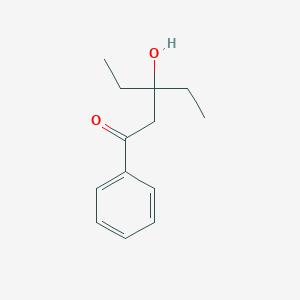

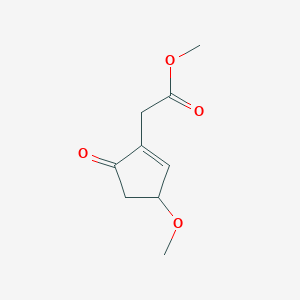
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)
